molecular formula C9H14 B14640983 Bicyclo[5.1.1]non-1-ene CAS No. 56516-60-0

Bicyclo[5.1.1]non-1-ene

Cat. No.: B14640983
CAS No.: 56516-60-0
M. Wt: 122.21 g/mol
InChI Key: MBPWYCHAYZLXTH-UHFFFAOYSA-N
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Description

Bicyclo[5.1.1]non-1-ene is a hypothetical bridgehead alkene with a bicyclic framework consisting of a five-membered ring fused to two one-membered rings.

Properties

CAS No.

56516-60-0

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

bicyclo[5.1.1]non-1-ene

InChI

InChI=1S/C9H14/c1-2-4-8-6-9(7-8)5-3-1/h4,9H,1-3,5-7H2

InChI Key

MBPWYCHAYZLXTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(=CC1)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[5.1.1]non-1-ene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.1.1]non-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or alcohols.

    Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as hydroxide ions can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

Bicyclo[5.1.1]non-1-ene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to investigate the therapeutic potential of this compound derivatives.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of bicyclo[5.1.1]non-1-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can lead to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components to exert their effects.

Comparison with Similar Compounds

Structural and Thermochemical Properties

The stability and reactivity of bridgehead alkenes depend on ring size and strain. Key comparisons are summarized below:

Table 1: Structural and Thermochemical Data of Bicyclic Alkenes

Compound Molecular Formula Molecular Weight Stability (RT) ΔfH°gas (kJ/mol) Key References
Bicyclo[3.3.1]non-1-ene C₉H₁₄ 122.21 Stable 31
Bicyclo[6.1.0]non-1-ene C₉H₁₄ 122.21 Reactive N/A
Bicyclo[2.2.1]hept-2-ene C₇H₁₀ 94.15 Moderate N/A

Key Observations :

  • Bicyclo[3.3.1]non-1-ene: Stable at room temperature due to sufficient ring size (seven atoms in the larger ring), with a strain energy comparable to trans-cyclooctene . Thermochemical data (ΔfH°gas = 31 kJ/mol) confirm moderate stability .
  • Bicyclo[6.1.0]non-1-ene: Highly reactive; undergoes iron carbonyl-catalyzed rearrangements to non-2-ene . Found naturally in Acorus calamus essential oils (9.67% composition) .
  • Bicyclo[2.2.1]hept-2-ene : Smaller systems exhibit restricted bridgehead double bond stability. Reacts selectively in palladium-catalyzed substitutions to form five-membered cyclic compounds .

Key Observations :

  • Bicyclo[3.3.1]non-1-ene: Synthesized via Hofmann elimination, confirmed by NMR and IR .
  • Bicyclo[6.1.0]non-1-ene: Requires multi-step elimination (e.g., dibromide intermediate) and catalytic rearrangement .
  • Smaller systems (e.g., [2.2.1]) favor five-membered cyclic products in Pd-catalyzed reactions, unlike [2.2.2] systems .

Key Observations :

  • Bicyclo[3.3.1]non-1-ene: Reacts with aqueous acetone and perchloric acid to form alcohols, demonstrating electrophilic addition .
  • Bicyclo[6.1.0]non-1-ene: Catalytic rearrangements highlight its kinetic instability .
  • Bicyclic frameworks like [3.2.1] and [3.1.0] are leveraged in drug discovery (e.g., GlyT1 inhibitors, orexin antagonists) .

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